

1,3-dimethyl-1H-pyrazol-5-ol CAS number 2749-59-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426

[Get Quote](#)

An In-depth Technical Guide to **1,3-dimethyl-1H-pyrazol-5-ol** (CAS: 2749-59-9)

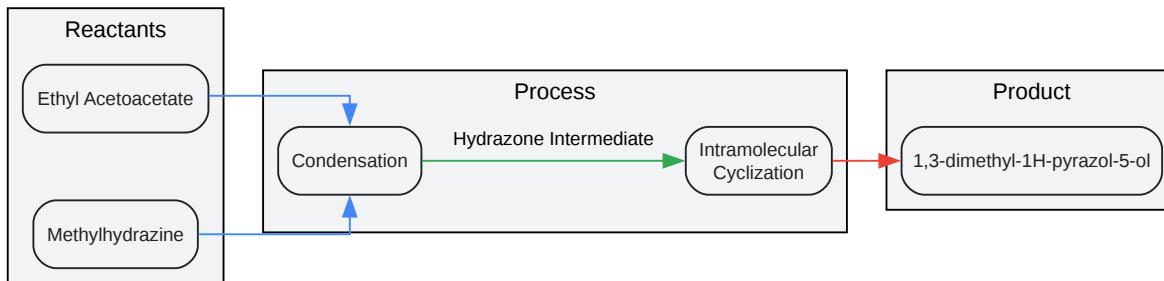
Introduction

1,3-dimethyl-1H-pyrazol-5-ol, with the CAS number 2749-59-9, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The pyrazole moiety is considered a "privileged scaffold," a molecular framework known to bind to multiple biological targets, making it a cornerstone in the development of novel therapeutic agents.^[1] Derivatives of this compound have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

It is important to note that **1,3-dimethyl-1H-pyrazol-5-ol** can exist in tautomeric forms, including 1,3-dimethyl-1H-pyrazol-5(4H)-one. This has led to some ambiguity in literature and databases, with CAS number 5203-77-0 also being frequently assigned to this compound.^{[2][3]} ^{[4][5][6]} For the purpose of this guide, we will refer to the CAS number 2749-59-9 as specified.

Physicochemical Properties

A summary of the key physicochemical properties of **1,3-dimethyl-1H-pyrazol-5-ol** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.


Property	Value	Source
CAS Number	2749-59-9	User Request
Alternate CAS Number	5203-77-0	[2] [3] [4] [5] [6]
Molecular Formula	C ₅ H ₈ N ₂ O	[3] [5]
Molecular Weight	112.13 g/mol	[3] [5]
IUPAC Name	1,3-dimethyl-1H-pyrazol-5-ol	N/A
Alternate Name	1,3-Dimethyl-5-pyrazolone	N/A
Melting Point	117 °C	N/A
Boiling Point	151.7 ± 23.0 °C at 760 mmHg	N/A
Solubility	Moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water.	[1]
LogP	-0.44	N/A
PSA (Polar Surface Area)	32.67 Å ²	N/A

Synthesis

The most common and established method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Knorr Pyrazole Synthesis

The synthesis of **1,3-dimethyl-1H-pyrazol-5-ol** can be achieved through the reaction of ethyl acetoacetate (a 1,3-dicarbonyl compound) with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.

[Click to download full resolution via product page](#)

Caption: Knorr Pyrazole Synthesis of **1,3-dimethyl-1H-pyrazol-5-ol**.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of **1,3-dimethyl-1H-pyrazol-5-ol**.

Materials:

- Ethyl acetoacetate
- Methylhydrazine
- Ethanol
- Glacial acetic acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.
- While stirring, slowly add methylhydrazine (1 equivalent) to the mixture. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
- Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **1,3-dimethyl-1H-pyrazol-5-ol**.

Biological Activities and Applications

The pyrazole scaffold is a key feature in numerous therapeutic agents. While **1,3-dimethyl-1H-pyrazol-5-ol** itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad range of biological activities.

Antimicrobial Activity

Derivatives of **1,3-dimethyl-1H-pyrazol-5-ol** have shown potent antibacterial activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.^[7] Some novel compounds have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL, which is comparable to or exceeds the activity of standard antibiotics like ciprofloxacin.^[2] Antifungal activity against strains such as *Aspergillus niger* has also been reported.^[2]

Potential Mechanism of Action: Molecular docking studies suggest that the antimicrobial effects may be due to the inhibition of essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).^[2]

Antioxidant Activity

Many pyrazole derivatives have been reported to possess significant antioxidant properties.^[7] The mechanism of action is primarily attributed to their ability to scavenge free radicals.

Other Therapeutic Areas

The pyrazole nucleus is a recognized pharmacophore found in a diverse range of therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs.^[2] This highlights the vast potential of **1,3-dimethyl-1H-pyrazol-5-ol** as a starting material for the discovery of new drugs.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds derived from **1,3-dimethyl-1H-pyrazol-5-ol**.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

- Test compound
- Bacterial or fungal culture
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

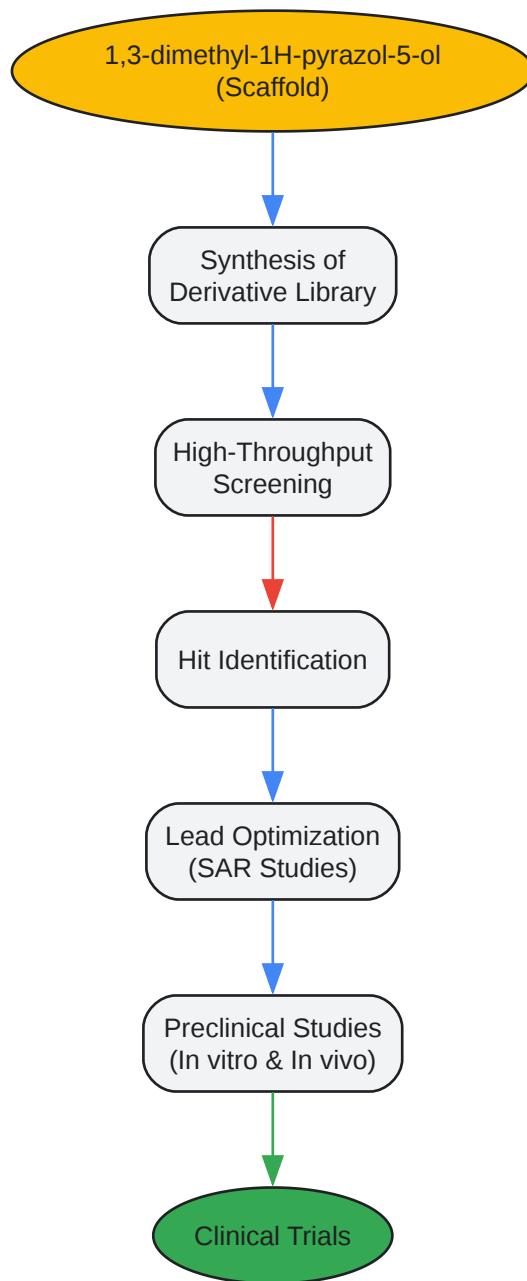
- Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
- Prepare an inoculum of the microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland).
- Add the standardized inoculum to each well of the microtiter plate.
- Include positive (microorganism in broth without compound) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To evaluate the free radical scavenging activity of a compound.

Materials:

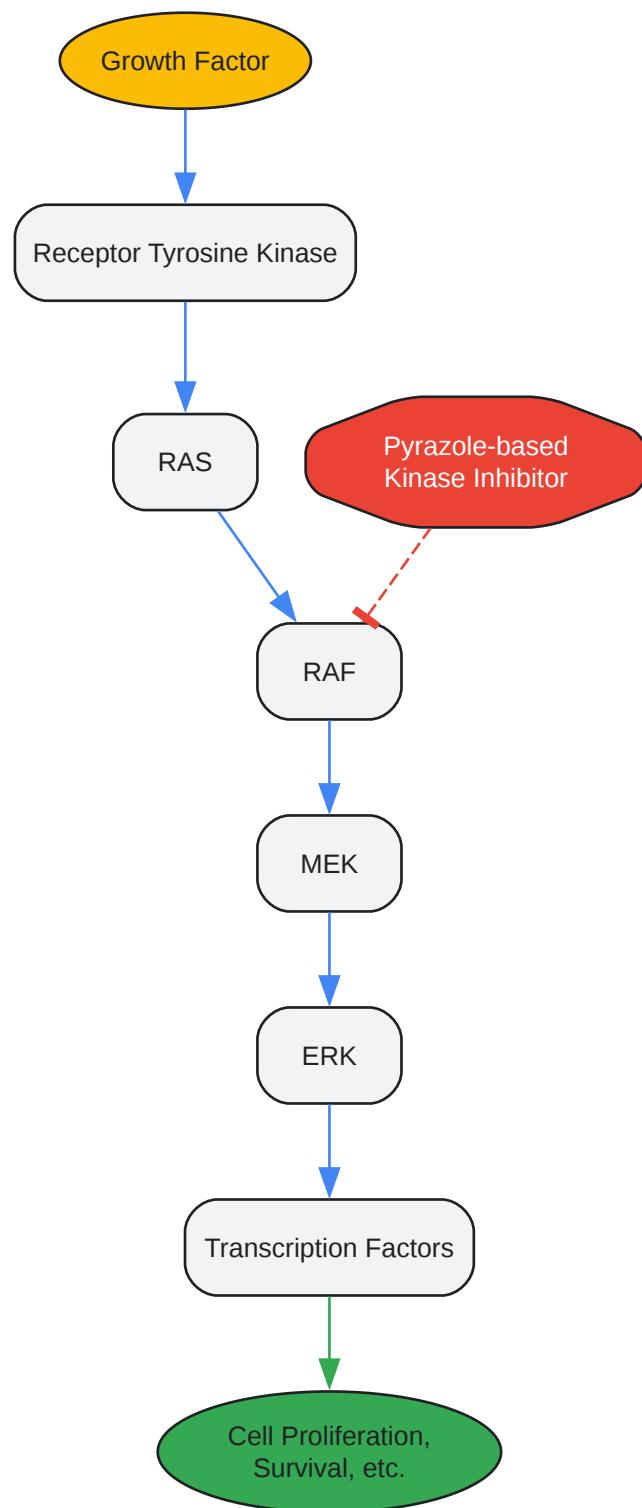
- Test compound
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Ascorbic acid (as a positive control)
- 96-well microtiter plates
- Spectrophotometer or plate reader


Procedure:

- Prepare various concentrations of the test compound and ascorbic acid in methanol.
- Add a fixed volume of the DPPH solution to each well of a 96-well plate.

- Add the different concentrations of the test compound and the positive control to the wells.
- Include a control well with DPPH and methanol only.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Drug Discovery and Signaling Pathways


The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy. While no specific signaling pathway has been definitively elucidated for **1,3-dimethyl-1H-pyrazol-5-ol** itself, its derivatives are prime candidates for targeting various signaling cascades implicated in disease.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery using the pyrazole scaffold.

A common target for pyrazole-based drugs is the protein kinase signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 3. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethyl-1H-pyrazol-5-ol | 5203-77-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. millerchevalier.com [millerchevalier.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1,3-dimethyl-1H-pyrazol-5-ol CAS number 2749-59-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304426#1-3-dimethyl-1h-pyrazol-5-ol-cas-number-2749-59-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com